REACTION_CXSMILES
|
[C:1]([N:4]1[CH:13](C(O)=O)[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1)(=O)[CH3:2].[C:17]([C:23]([O:25][CH3:26])=[O:24])#[C:18][C:19]([O:21][CH3:22])=[O:20]>C(OC(=O)C)(=O)C>[CH3:22][O:21][C:19]([C:18]1[C:17]([C:23]([O:25][CH3:26])=[O:24])=[C:1]([CH3:2])[N:4]2[C:13]=1[CH2:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:5]2)=[O:20]
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC2=CC=CC=C2CC1C(=O)O
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=C(N2CC=3C=CC=CC3CC21)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 94.4% | |
YIELD: CALCULATEDPERCENTYIELD | 123.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |